molecular formula C14H12BrN3O3 B8333298 Isopropyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Isopropyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B8333298
M. Wt: 350.17 g/mol
InChI Key: HNRKHTWCPIBLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C14H12BrN3O3 and its molecular weight is 350.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12BrN3O3

Molecular Weight

350.17 g/mol

IUPAC Name

propan-2-yl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C14H12BrN3O3/c1-8(2)21-14(19)18-10-4-13(15)17-5-9(10)3-11(18)12-6-16-7-20-12/h3-8H,1-2H3

InChI Key

HNRKHTWCPIBLBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1C(=CC2=CN=C(C=C21)Br)C3=CN=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)oxazole (Preparation 139, 156 mg 0.59 mmole) was azeotroped with benzene (3 mL) and then dissolved in DMF (1.5 mL). The solution was placed under nitrogen and a solution of sodium hexamethyldisilazide (1M in THF, 0.9 mL, 0.9 mmole) was added and stirred at room temperature for 20 minutes. A solution of isopropyl chloroformate (1M in toluene, 0.9 mL, 0.9 mmole) was added and stirred at room temperature for 4 hours. The reaction was diluted with ethyl acetate (25 mL) and the solution was washed with water (3×10 mL), brine, dried and evaporated to a residue. This was purified using preparative TLC eluting with 3:1 ethyl acetate:cyclohexane. The product band was recovered with acetone to afford the title compound (154 mg, 74%). 1H-NMR (CDCl3, 500 MHz): δ 1.36 (d, J=6.31 Hz, 6H), 5.23 (sept, J=6.31 Hz, 1H), 6.94 (d, J=0.63 Hz, 1H), 7.41 (s, 1H), 8.02 (s, 1H), 8.32 (t, J=0.95 Hz, 1H), 8.69 (d, J=0.95 Hz, 1H).
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
74%

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